molecular formula C9H9N3O5 B14452687 (Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium CAS No. 76869-83-5

(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium

Cat. No.: B14452687
CAS No.: 76869-83-5
M. Wt: 239.18 g/mol
InChI Key: HZCBYMPPEUEMAL-KHPPLWFESA-N
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Description

(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium is a complex organic compound characterized by the presence of nitro, ethoxycarbonyl, and oxidoazanium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The nitrophenyl group is introduced through nitration reactions, which involve the reaction of phenyl compounds with nitrating agents such as nitric acid and sulfuric acid. The ethoxycarbonyl group is then added through esterification reactions, where ethyl alcohol reacts with carboxylic acids in the presence of acid catalysts. Finally, the oxidoazanium group is introduced through oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxycarbonyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)acetic acid
  • 2-(4-Hydroxy-3-nitrophenyl)acetic acid
  • Tris(3-nitrophenyl)phosphine

Uniqueness

(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

76869-83-5

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium

InChI

InChI=1S/C9H9N3O5/c1-2-17-9(13)10-11(14)7-4-3-5-8(6-7)12(15)16/h3-6H,2H2,1H3/b11-10-

InChI Key

HZCBYMPPEUEMAL-KHPPLWFESA-N

Isomeric SMILES

CCOC(=O)/N=[N+](/C1=CC(=CC=C1)[N+](=O)[O-])\[O-]

Canonical SMILES

CCOC(=O)N=[N+](C1=CC(=CC=C1)[N+](=O)[O-])[O-]

Origin of Product

United States

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